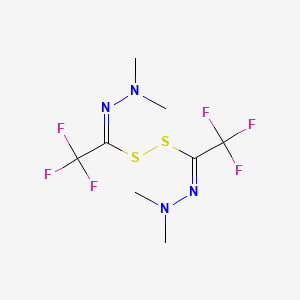

1,1-Dimethyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N,N-dimethylethanehydrazonoyl)dithio)ethylidene)hydrazine

Description

This compound is a hydrazine derivative featuring a dimethyl-substituted hydrazine backbone, two trifluoromethyl (CF₃) groups, and a dithio (-S-S-) linkage connecting a trifluoroethylidene unit to a trifluoro-N,N-dimethylethanehydrazonoyl moiety.

Properties

CAS No. |

4503-67-7 |

|---|---|

Molecular Formula |

C8H12F6N4S2 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

[(Z)-N-(dimethylamino)-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-(dimethylamino)-2,2,2-trifluoroethanimidothioate |

InChI |

InChI=1S/C8H12F6N4S2/c1-17(2)15-5(7(9,10)11)19-20-6(8(12,13)14)16-18(3)4/h1-4H3/b15-5-,16-6- |

InChI Key |

TYPYVVAKBZVSBB-KNBRTIFXSA-N |

Isomeric SMILES |

CN(/N=C(\SS/C(=N\N(C)C)/C(F)(F)F)/C(F)(F)F)C |

Canonical SMILES |

CN(C)N=C(C(F)(F)F)SSC(=NN(C)C)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

- Hydrazine/Hydrazone Core : Shared with compounds like N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides () and thiazolyl-thiazole derivatives ().

- Trifluoromethyl Groups : Present in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () and methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (). These groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability .

- Sulfur-Containing Moieties : The dithio (-S-S-) linkage differentiates it from thiol or thioether-containing analogs like 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide (). Dithio groups may confer unique redox properties or metal-binding capabilities .

Table 1: Substituent Comparison

Physicochemical Properties

- Lipophilicity: The CF₃ groups increase logP compared to non-fluorinated analogs like 4-(3-nitrophenyl)thiazol-2-ylhydrazones () .

- Stability : Dithio linkages may reduce hydrolytic stability relative to single-thio analogs () but enhance resistance to enzymatic degradation .

- Crystallinity : Fluorinated hydrazines (e.g., ) often exhibit high crystallinity, aiding in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.